molecular formula C9H8FN B2839438 2-Fluoro-2-phenylpropanenitrile CAS No. 95392-12-4

2-Fluoro-2-phenylpropanenitrile

Cat. No.: B2839438
CAS No.: 95392-12-4
M. Wt: 149.168
InChI Key: LINWIJZPDPOVOQ-UHFFFAOYSA-N
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Description

2-Fluoro-2-phenylpropanenitrile is an organic compound with the molecular formula C9H8FN It is characterized by the presence of a fluoro group and a phenyl group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-phenylpropanenitrile typically involves the reaction of benzyl cyanide with a fluorinating agent. One common method is the fluorination of benzyl cyanide using diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-phenylpropanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-Fluoro-2-phenylpropanamine.

    Oxidation: Corresponding carboxylic acids or ketones.

Scientific Research Applications

2-Fluoro-2-phenylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-phenylpropanenitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    2-Chloro-2-phenylpropanenitrile: Similar structure but with a chloro group instead of a fluoro group.

    2-Bromo-2-phenylpropanenitrile: Contains a bromo group instead of a fluoro group.

    2-Iodo-2-phenylpropanenitrile: Features an iodo group in place of the fluoro group.

Uniqueness: 2-Fluoro-2-phenylpropanenitrile is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-fluoro-2-phenylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINWIJZPDPOVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1=CC=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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